Monoethyl tartrate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

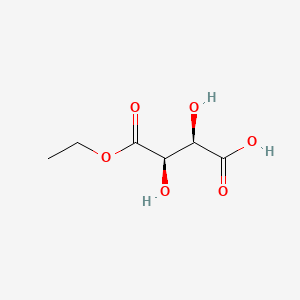

(2R,3R)-4-ethoxy-2,3-dihydroxy-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O6/c1-2-12-6(11)4(8)3(7)5(9)10/h3-4,7-8H,2H2,1H3,(H,9,10)/t3-,4-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUDZWKJBYZAGBS-QWWZWVQMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C(C(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@H]([C@H](C(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10883467 | |

| Record name | Butanedioic acid, 2,3-dihydroxy- (2R,3R)-, 1-ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10883467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

608-89-9 | |

| Record name | 1-Ethyl 2,3-dihydroxy- (2R,3R)butanedioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=608-89-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl tartrate, acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000608899 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butanedioic acid, 2,3-dihydroxy- (2R,3R)-, 1-ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Butanedioic acid, 2,3-dihydroxy- (2R,3R)-, 1-ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10883467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl hydrogen [R-(R*,R*)]-tartrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.247 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MONOETHYL TARTRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7GMX194D52 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Physical properties of monoethyl tartrate (melting point, solubility)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical properties of monoethyl tartrate, a key chiral building block in organic synthesis. The following sections detail its melting point and solubility, offering structured data, comprehensive experimental methodologies, and a logical workflow for its physical characterization.

Core Physical Properties

This compound is a white, crystalline organic compound. A summary of its key physical properties is presented below.

Data Presentation

| Property | Value | Solvents |

| Melting Point | 90 °C | Not Applicable |

| Solubility | Soluble | Water, Alcohol |

| Insoluble | Ether |

Experimental Protocols

The following sections describe detailed methodologies for the determination of the physical properties of this compound.

Melting Point Determination

The melting point of this compound can be determined using the capillary method with a melting point apparatus.[1][2][3]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)[1]

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Mortar and pestle

Procedure:

-

Sample Preparation: A small amount of dry this compound is finely powdered using a mortar and pestle. The open end of a capillary tube is pressed into the powder. The tube is then inverted and tapped gently to pack the powder into the sealed end, aiming for a sample height of 2-3 mm.[2]

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus. The thermometer is positioned correctly according to the apparatus's instructions.

-

Approximate Melting Point Determination: A rapid heating rate (approximately 10-20 °C per minute) is used to get a preliminary, approximate melting point range. This helps in setting the parameters for a more accurate measurement.[1]

-

Accurate Melting Point Determination: A fresh sample is prepared in a new capillary tube. The apparatus is heated to a temperature about 20 °C below the approximate melting point. The heating rate is then slowed to 1-2 °C per minute as the melting point is approached.[1]

-

Observation and Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range. For a pure compound like this compound, this range should be narrow, typically within 1-2 °C.[1][2]

Solubility Determination

The solubility of this compound in water, alcohol, and ether can be determined through systematic qualitative analysis.

Apparatus:

-

Test tubes and rack

-

Graduated cylinders or pipettes

-

Spatula

-

Vortex mixer (optional)

Procedure:

-

Sample Preparation: A small, measured amount of this compound (e.g., 10 mg) is placed into three separate, clean, and dry test tubes.

-

Solvent Addition: To the first test tube, a measured volume of deionized water (e.g., 1 mL) is added. To the second, the same volume of alcohol (e.g., ethanol or methanol) is added. To the third, the same volume of diethyl ether is added.

-

Mixing: Each test tube is agitated vigorously (e.g., by flicking or using a vortex mixer) for a set period (e.g., 1-2 minutes) to ensure thorough mixing.

-

Observation: The tubes are allowed to stand, and the contents are observed.

-

Soluble: The solid completely dissolves, forming a clear solution.

-

Partially Soluble: A significant portion of the solid dissolves, but some remains undissolved.

-

Insoluble: The solid does not appear to dissolve.

-

-

Reporting: The solubility is recorded for each solvent. For more quantitative results, the amount of solvent required to dissolve a specific mass of the solute can be determined.

Mandatory Visualization

The following diagram illustrates a general workflow for the physical characterization of a chemical compound like this compound.

Caption: Workflow for the physical characterization of a chemical compound.

References

An In-depth Technical Guide to the Stereochemistry and Chirality of Monoethyl Tartrate Enantiomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereochemistry, synthesis, resolution, and analytical characterization of monoethyl tartrate enantiomers. This document is intended to serve as a valuable resource for researchers and professionals involved in stereoselective synthesis and drug development, where the precise control of chirality is paramount.

Introduction to this compound Chirality

This compound, the mono-ester of tartaric acid and ethanol, possesses two chiral centers at the C2 and C3 positions of the butanedioic acid backbone. This results in the existence of a pair of enantiomers, (2R,3R)-monoethyl tartrate and (2S,3S)-monoethyl tartrate, and a meso compound, (2R,3S)-monoethyl tartrate. The enantiomers are non-superimposable mirror images of each other and exhibit equal but opposite optical rotation. The meso form, due to an internal plane of symmetry, is achiral and optically inactive. The distinct spatial arrangement of the hydroxyl and carboxyl groups in the enantiomers dictates their differential interaction with other chiral molecules, a fundamental principle exploited in chiral recognition and asymmetric synthesis.[1]

Table 1: Physicochemical Properties of this compound Enantiomers

| Property | (2R,3R)-Monoethyl Tartrate | (2S,3S)-Monoethyl Tartrate | Racemic this compound |

| Molecular Formula | C₆H₁₀O₆ | C₆H₁₀O₆ | C₆H₁₀O₆ |

| Molecular Weight | 178.14 g/mol [1][2] | 178.14 g/mol | 178.14 g/mol |

| Melting Point | 90 °C[2] | 90 °C | Data not available |

| Specific Rotation ([α]D) | Data not available | Data not available | 0° |

| CAS Number | 608-89-9[1][2] | Not individually specified | 608-89-9 (unspecified stereochemistry) |

Synthesis of this compound

The synthesis of this compound presents a challenge due to the presence of two chemically equivalent carboxylic acid groups in the starting material, tartaric acid. Direct esterification often leads to a mixture of the monoester and the diester, diethyl tartrate. To achieve a controlled synthesis of the monoester, several strategies can be employed.

Synthesis of Racemic this compound

A common approach to synthesizing racemic this compound involves the partial esterification of racemic tartaric acid. While a specific detailed protocol for this was not found in the immediate search results, a general procedure would involve reacting racemic tartaric acid with a limited amount of ethanol in the presence of an acid catalyst. The reaction conditions, such as temperature and reaction time, would need to be carefully controlled to favor the formation of the monoester. Purification would then be required to separate the desired this compound from unreacted tartaric acid and the diethyl tartrate by-product, likely through chromatographic methods.

Enantioselective Synthesis

The enantioselective synthesis of a specific this compound enantiomer requires a more controlled approach to differentiate between the two carboxylic acid groups. One strategy involves the use of protected tartaric acid derivatives.[1]

A potential synthetic pathway is outlined below:

Caption: Enantioselective synthesis of (2R,3R)-monoethyl tartrate.

This pathway involves first protecting the two hydroxyl groups of the desired tartaric acid enantiomer, for example, as an acetonide by reacting with acetone in the presence of an acid catalyst. This step can enhance the solubility of the tartaric acid derivative in organic solvents and potentially influence the reactivity of the carboxylic acid groups. Following protection, one of the two carboxylic acid groups is selectively activated or protected to allow for the esterification of the other with ethanol. Finally, the protecting group on the diol is removed to yield the enantiomerically pure this compound.

Resolution of Racemic this compound

The separation of a racemic mixture of this compound into its constituent enantiomers is a critical process for obtaining optically pure compounds. The most common method for this is chemical resolution, which involves the formation of diastereomeric salts.[3][4]

Principle of Diastereomeric Salt Resolution

The principle of this method relies on the reaction of the racemic this compound (a mixture of a chiral acid) with an enantiomerically pure chiral base. This reaction forms a mixture of two diastereomeric salts. Unlike enantiomers, diastereomers have different physical properties, including solubility, which allows for their separation by fractional crystallization.[3]

The logical workflow for this process is as follows:

Caption: Workflow for the resolution of racemic this compound.

Experimental Protocol: Resolution of Racemic this compound (Adapted from a general procedure for amine resolution)[5]

This protocol is an adaptation of a standard procedure for the resolution of a racemic amine using a chiral acid and can be reversed for the resolution of a racemic acid like this compound with a chiral amine.

Materials:

-

Racemic this compound

-

Enantiomerically pure chiral amine (e.g., (R)-(+)-α-methylbenzylamine or another suitable chiral base)

-

Methanol (or another suitable solvent)

-

Hydrochloric acid (HCl), dilute solution

-

Sodium hydroxide (NaOH), dilute solution

-

Diethyl ether (or another suitable extraction solvent)

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

Formation of Diastereomeric Salts:

-

Dissolve the racemic this compound in a suitable solvent, such as methanol.

-

In a separate flask, dissolve an equimolar amount of the enantiomerically pure chiral amine in the same solvent.

-

Slowly add the chiral amine solution to the this compound solution with stirring. The formation of the diastereomeric salts may be exothermic.

-

Allow the solution to cool slowly to room temperature to induce crystallization of the less soluble diastereomer. Further cooling in an ice bath may be necessary to maximize the yield.

-

-

Fractional Crystallization:

-

Collect the precipitated crystals of the less soluble diastereomeric salt by vacuum filtration.

-

Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor containing the more soluble diastereomer.

-

The mother liquor, now enriched in the more soluble diastereomer, can be collected and processed separately to recover the other enantiomer.

-

To improve the purity of the isolated diastereomer, it can be recrystallized from the same solvent.

-

-

Liberation of the Enantiomers:

-

Suspend the purified, less soluble diastereomeric salt in water.

-

Add a dilute solution of a strong acid (e.g., HCl) to protonate the chiral amine, liberating the this compound enantiomer.

-

Extract the aqueous solution with an organic solvent like diethyl ether to separate the chiral amine salt (which will remain in the aqueous layer) from the this compound enantiomer (which will move to the organic layer).

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and evaporate the solvent under reduced pressure to obtain the pure enantiomer of this compound.

-

The same procedure can be applied to the mother liquor to isolate the other enantiomer. The chiral amine can be recovered from the aqueous layers by basification with NaOH followed by extraction.

-

Analytical Characterization

The successful synthesis and resolution of this compound enantiomers require robust analytical methods to confirm the chemical structure and determine the enantiomeric purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules.

-

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the ethyl group protons (a quartet for the -CH₂- and a triplet for the -CH₃), two methine protons (-CH(OH)-), and the hydroxyl and carboxylic acid protons. The chemical shifts and coupling constants of the methine protons can provide information about the relative stereochemistry of the hydroxyl groups.[1]

-

¹³C NMR: The carbon-13 NMR spectrum should display six unique signals corresponding to the six carbon atoms in the this compound molecule. The chemical shifts will be indicative of the electronic environment of each carbon atom, with the carbonyl carbons appearing at the downfield end of the spectrum and the aliphatic carbons of the ethyl group at the upfield end.[1]

While specific NMR data for this compound enantiomers were not found in the provided search results, the expected chemical shift ranges are summarized in the table below.

Table 2: Expected NMR Chemical Shift Ranges for this compound

| Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Ethyl -CH₃ | ~1.2-1.4 (triplet) | ~14-16 |

| Ethyl -CH₂- | ~4.1-4.3 (quartet) | ~60-62 |

| Methine -CH(OH)- | ~4.3-4.5 (doublet) | ~70-75 |

| Carboxyl -COOH | Broad, variable | ~170-175 |

| Ester C=O | - | ~170-175 |

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for determining the enantiomeric purity of a chiral compound. This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.

Experimental Protocol: Chiral HPLC Analysis of this compound Enantiomers

A specific, validated method for this compound was not found in the search results. However, a general approach for developing a chiral HPLC method for an acidic compound like this compound would involve the following:

Instrumentation:

-

High-Performance Liquid Chromatograph with a UV detector.

Column:

-

A chiral stationary phase suitable for the separation of acidic compounds. Polysaccharide-based columns (e.g., Chiralcel OD-H, Chiralpak AD) or macrocyclic glycopeptide columns (e.g., Chirobiotic T) are common choices. For acidic analytes, anion-exchange type CSPs like CHIRALPAK QN-AX or QD-AX can also be effective.

Mobile Phase:

-

A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is typically used for normal-phase chromatography.

-

For acidic compounds, the addition of a small amount of an acidic modifier, such as trifluoroacetic acid (TFA) or acetic acid, to the mobile phase can improve peak shape and resolution.

Detection:

-

UV detection at a wavelength where the analyte absorbs, likely in the range of 210-220 nm.

Workflow for Method Development:

Caption: Workflow for chiral HPLC method development.

Conclusion

This technical guide has provided a detailed overview of the stereochemistry and chirality of this compound enantiomers. While specific quantitative data and detailed synthetic protocols for the monoethyl ester are not as prevalent in the literature as for its diethyl counterpart, the fundamental principles of its synthesis, resolution, and analysis are well-established within the field of stereochemistry. The information and experimental frameworks provided herein should serve as a solid foundation for researchers and professionals working with this versatile chiral building block. Further experimental work is encouraged to determine the specific rotation and detailed NMR characteristics of the individual enantiomers of this compound to enrich the available scientific data.

References

Monoethyl tartrate molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides the fundamental physicochemical properties of monoethyl tartrate, a key chiral building block in asymmetric synthesis. The following data has been compiled to support research and development activities.

Physicochemical Properties

The core molecular data for this compound is summarized in the table below for ease of reference.

| Property | Value | Citations |

| Molecular Formula | C6H10O6 | [1][2] |

| Molecular Weight | 178.14 g/mol | [1][2] |

| Line Formula | HOOCCH(OH)CH(OH)COOC2H5 | |

| CAS Name | (2R,3R)-2,3-Dihydroxybutanedioic acid monoethyl ester |

Context and Applications

This compound and its derivatives are pivotal in various chemical transformations. Tartrate esters are notably used as chiral ligands in significant reactions such as the Sharpless epoxidation, which is instrumental in producing chiral epoxy alcohols.[3] The tartrate structure's ability to chelate metal ions also makes it a valuable ligand in coordination chemistry, with applications extending into materials science for the development of new functional materials.[3]

Note on Advanced Visualizations and Protocols: The user request included specifications for experimental protocols and signaling pathway diagrams. For the specific topic of defining the molecular weight and formula of a chemical compound like this compound, these requirements are not applicable. The determination of these properties is based on established chemical principles and spectroscopic analysis rather than experimental workflows or biological signaling pathways that would necessitate such diagrams.

References

An In-depth Technical Guide to the Synthesis of Monoethyl Tartrate from Tartaric Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Monoethyl tartrate, a chiral building block of significant interest in asymmetric synthesis and drug development, presents unique challenges in its selective preparation from tartaric acid. Direct esterification often leads to a mixture of mono- and di-esters, necessitating controlled reaction conditions or multi-step strategies for optimal yields of the desired monoester. This technical guide provides a comprehensive overview of the primary synthetic routes to this compound, including detailed experimental protocols, comparative data on reaction efficiencies, and in-depth characterization methodologies. The advantages and disadvantages of direct esterification, the use of activating agents like thionyl chloride, and strategies involving protecting groups are discussed to provide a thorough understanding for researchers in the field.

Introduction

Tartaric acid and its derivatives are invaluable chiral synthons in organic chemistry, providing a readily available source of stereocenters for the construction of complex molecules. This compound, in particular, serves as a versatile intermediate, featuring a free carboxylic acid for further functionalization, a chiral backbone, and hydroxyl groups that can direct stereoselective reactions. Its application in the synthesis of pharmaceuticals and other bioactive molecules underscores the importance of efficient and selective synthetic methods. This guide aims to equip researchers with the necessary technical details to undertake the synthesis of this compound with a clear understanding of the available methodologies.

Synthetic Strategies

The selective synthesis of this compound from tartaric acid can be approached through several distinct strategies. The primary challenge lies in differentiating between the two carboxylic acid groups of the starting material.

Direct Fischer Esterification

The most straightforward approach is the direct acid-catalyzed esterification of tartaric acid with ethanol. This equilibrium-driven reaction, however, often results in the formation of a significant amount of the undesired diethyl tartrate. To favor the formation of the monoester, reaction parameters such as the stoichiometry of the reactants, reaction time, and temperature must be carefully controlled.

Thionyl Chloride Mediated Esterification

The use of thionyl chloride as an activating agent for the carboxylic acid groups offers a more reactive pathway towards esterification. This method can lead to high conversion rates and yields of the desired ester.

Protecting Group Strategy

A more controlled and often more selective method involves the use of protecting groups. The hydroxyl groups of tartaric acid are first protected, typically as an acetal or ketal. This is followed by the esterification of both carboxylic acid groups and, subsequently, the selective hydrolysis of one of the ester groups to yield the monoester.

Comparative Data of Synthetic Methods

The choice of synthetic method will depend on factors such as desired yield, purity requirements, and available resources. The following table summarizes quantitative data for the different approaches.

| Method | Catalyst/Reagent | Solvent | Reaction Time | Temperature (°C) | Yield (%) | Purity (%) | Reference |

| Direct Esterification | Sulfuric Acid | Ethanol | 10 h | Reflux | ~90% (as diethyl ester) | >98% (as diethyl ester) | [1] |

| Direct Esterification | Amberlyst 15 | Ethanol | 48 h | Reflux | ~75% (as diethyl ester) | Not specified | [2] |

| Thionyl Chloride | Thionyl Chloride | Ethanol | 1-3 h (addition), 1-5 h (reaction) | 0-30 (addition), 30-60 (reaction) | >95% | >99.0% | [3] |

| Protecting Group | Not Applicable | Various | Multi-step | Various | High (overall) | High | Conceptual |

Experimental Protocols

Method 1: Direct Esterification (leading to Diethyl Tartrate)

This protocol is adapted from a procedure for the synthesis of diethyl tartrate, which can be a precursor for this compound via selective hydrolysis.

Materials:

-

D-Tartaric acid (2.38 mmol)

-

Absolute ethanol (4 mL)

-

Concentrated sulfuric acid (40 µL)

-

28% Ammonium hydroxide solution (200 µL)

Procedure:

-

A mixture of D-tartaric acid and concentrated sulfuric acid in absolute ethanol is heated at reflux for 10 hours.[1]

-

The reaction mixture is cooled to room temperature.

-

Aqueous 28% ammonium hydroxide solution is added, and the mixture is stirred for an additional 30 minutes.[1]

-

The resulting white precipitate is filtered off.

-

The filtrate is evaporated to dryness to yield the crude product.[1]

Purification: The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate eluent.

Method 2: Thionyl Chloride Mediated Synthesis of L-(+)-ethyl tartrate

This protocol is based on a patented procedure for the high-yield synthesis of the monoester.[3]

Materials:

-

L-(+)-Tartaric acid

-

Anhydrous ethanol

-

Thionyl chloride

-

Sodium bicarbonate or other suitable base

Procedure:

-

L-(+)-Tartaric acid and anhydrous ethanol are added to a reaction vessel.

-

Thionyl chloride is added dropwise over 1-3 hours at a temperature of 0-30 °C.[3]

-

After the addition is complete, the mixture is warmed to 30-60 °C and allowed to react for 1-5 hours.[3]

-

Following the reaction, the ethanol is removed under reduced pressure to obtain the crude L-(+)-ethyl tartrate.

-

A catalyst (e.g., sodium bicarbonate) is added to the crude product and stirred to neutralize any remaining acid and remove byproducts.[3]

-

The solid is filtered off to yield the purified L-(+)-ethyl tartrate.

Method 3: Protecting Group Strategy (Conceptual Protocol)

This conceptual protocol outlines the steps for a selective synthesis using an acetonide protecting group.

Step 1: Protection of Tartaric Acid

-

L-Tartaric acid is reacted with 2,2-dimethoxypropane in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) to form dimethyl 2,3-O-isopropylidene-L-tartrate.[4]

Step 2: Diesterification

-

The protected tartaric acid is then esterified with ethanol using a standard method such as Fischer esterification to yield diethyl 2,3-O-isopropylidene-L-tartrate.

Step 3: Selective Monohydrolysis

-

The resulting diethyl ester is subjected to carefully controlled hydrolysis using one equivalent of a base (e.g., sodium hydroxide) in a suitable solvent system to selectively cleave one of the ester groups.

Step 4: Deprotection

-

The acetonide protecting group is removed under acidic conditions to yield the final this compound.

Characterization of this compound

Accurate characterization is crucial to confirm the identity and purity of the synthesized this compound.

Spectroscopic Data

| Technique | Expected Peaks |

| ¹H NMR | Ethyl group: triplet (~1.2 ppm, CH₃) and quartet (~4.2 ppm, CH₂). Methine protons: two distinct signals (~4.5 - 4.8 ppm). Hydroxyl and carboxylic acid protons: broad, variable signals. |

| ¹³C NMR | Ethyl group: ~14 ppm (CH₃) and ~62 ppm (CH₂). Methine carbons: ~72-75 ppm. Carbonyl carbons (ester and carboxylic acid): ~170-175 ppm. |

| IR (Infrared) Spectroscopy | Broad O-H stretch from hydroxyl and carboxylic acid groups (~3400 cm⁻¹), C=O stretch from the ester and carboxylic acid (~1730-1750 cm⁻¹), C-O stretch. |

Visualizations

Chemical Reaction Pathway

References

An In-Depth Technical Guide to the Hygroscopic Nature of Crystalline Monoethyl Tartrate

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

The hygroscopic nature of a crystalline substance, its ability to attract and hold water molecules from the surrounding environment, is a critical physicochemical property in the fields of pharmaceutical development, materials science, and chemical research. For active pharmaceutical ingredients (APIs) and their intermediates, hygroscopicity can significantly influence stability, dissolution rate, flowability, and formulation processability.[1][2] Crystalline monoethyl tartrate, an ester of tartaric acid, is a compound of interest whose interaction with atmospheric moisture is crucial for its handling, storage, and application.

This technical guide provides a comprehensive overview of the principles and methodologies for characterizing the hygroscopic nature of crystalline this compound. While specific experimental data for this compound is not extensively available in public literature, this guide outlines the standard experimental protocols to determine its hygroscopicity, presents data for the closely related parent compound, L-tartaric acid, as a reference, and offers a framework for the interpretation of such data.

Physicochemical Properties of this compound

A foundational understanding of the basic physicochemical properties of this compound is essential before delving into its hygroscopic characteristics.

| Property | Value | Source |

| IUPAC Name | (2R,3R)-4-ethoxy-2,3-dihydroxy-4-oxobutanoic acid | PubChem[3] |

| Molecular Formula | C6H10O6 | PubChem[3] |

| Molecular Weight | 178.14 g/mol | PubChem[3] |

| Canonical SMILES | CCOC(=O)--INVALID-LINK--O)O">C@@HO | PubChem[3] |

| InChIKey | ZUDZWKJBYZAGBS-QWWZWVQMSA-N | PubChem[3] |

Theoretical Framework of Hygroscopicity

The interaction between a crystalline solid and atmospheric water is governed by several key concepts. Understanding these is fundamental to interpreting experimental data.

3.1 Moisture Sorption Isotherms

A moisture sorption isotherm is a graphical representation of the relationship between the moisture content of a material and the ambient relative humidity (RH) or water activity (aw) at a constant temperature.[4][5] The shape of the isotherm provides insight into the mechanism of water uptake. Crystalline materials, like tartaric acid, often exhibit a Type III isotherm, characterized by low water adsorption until a critical relative humidity is reached, at which point water uptake increases dramatically.[6]

3.2 Deliquescence

Deliquescence is a first-order phase transition where a crystalline solid dissolves in the water it has absorbed from the atmosphere to form an aqueous solution.[7] This occurs at a specific relative humidity known as the deliquescence point or critical relative humidity (RH₀).[8][9] Below this RH, the crystalline structure is maintained; above it, the material will deliquesce.[9]

3.3 Hygroscopicity Classification

Pharmaceutical excipients and APIs are often classified based on their hygroscopic behavior. The European Pharmacopoeia provides a common classification scheme based on the increase in mass after storage at 80% RH and 25°C for 24 hours.[2][10]

| Classification | Mass Increase |

| Non-hygroscopic | < 0.2% |

| Slightly hygroscopic | ≥ 0.2% and < 2% |

| Hygroscopic | ≥ 2% and < 15% |

| Very hygroscopic | ≥ 15% |

Experimental Protocols for Hygroscopicity Assessment

A multi-faceted approach is often employed to fully characterize the hygroscopic nature of a crystalline solid. The following are standard experimental protocols.

4.1 Dynamic Vapor Sorption (DVS)

Dynamic Vapor Sorption is a gravimetric technique that measures the change in mass of a sample as it is exposed to a controlled, time-varying relative humidity at a constant temperature.[] It is the primary method for generating moisture sorption-desorption isotherms.

Methodology:

-

Sample Preparation: A small amount of the crystalline this compound (typically 5-15 mg) is placed into the DVS instrument's microbalance pan.[10]

-

Drying: The sample is initially dried under a stream of dry nitrogen (0% RH) at a specified temperature (e.g., 25°C) until a stable mass is achieved. This dry mass serves as the baseline.[10]

-

Sorption Phase: The relative humidity is increased in a stepwise manner (e.g., in 10% RH increments from 0% to 90% RH). At each step, the system holds the RH constant until the sample mass equilibrates (i.e., the rate of mass change over time is below a set threshold).[10][12]

-

Desorption Phase: Once the maximum RH is reached, the process is reversed, and the RH is decreased in a stepwise manner back to 0% RH to measure moisture loss.[10]

-

Data Analysis: The change in mass at each RH step is recorded and plotted as a percentage of the initial dry mass versus the relative humidity to generate the sorption and desorption isotherms.

4.2 Karl Fischer Titration

Karl Fischer titration is a highly accurate chemical method for determining the water content of a substance.[4] It is used to quantify the absolute amount of water in a sample at a specific point, often to validate DVS data or to measure moisture content after storage under specific conditions.

Methodology:

-

Instrument Setup: A volumetric or coulometric Karl Fischer titrator is prepared with the appropriate reagents.

-

Sample Introduction: A precisely weighed amount of crystalline this compound is introduced into the titration cell.

-

Titration: The sample is dissolved in an anhydrous solvent (e.g., methanol), and the water present reacts with the iodine in the Karl Fischer reagent. The endpoint is detected potentiometrically.

-

Calculation: The instrument calculates the amount of water in the sample based on the amount of reagent consumed. The result is typically expressed as a percentage of water by weight.[10]

4.3 Saturated Salt Slurry Method (Static Gravimetric Method)

This is a simpler, lower-cost method for assessing hygroscopicity at discrete RH points. It involves placing samples in sealed chambers containing saturated salt solutions, which maintain a known, constant relative humidity.

Methodology:

-

Chamber Preparation: Prepare a series of sealed desiccators or chambers. In each, place a saturated slurry of a specific salt to create a fixed RH environment (e.g., NaCl for ~75% RH, MgCl₂ for ~33% RH at 25°C).

-

Sample Preparation: Weigh empty, dry sample containers. Add a known amount of crystalline this compound to each container and record the initial mass.

-

Exposure: Place the open sample containers into the various humidity chambers.

-

Equilibration and Measurement: Store the chambers at a constant temperature. At predetermined time intervals (e.g., 24, 48, 72 hours), remove the samples and quickly weigh them to determine the mass change due to moisture sorption. Continue until the mass becomes constant.

-

Data Analysis: Calculate the percentage mass increase for each RH point and use this data to classify the hygroscopicity of the material.

Data Presentation: Hygroscopicity of L-Tartaric Acid (Reference)

| Relative Humidity (% RH) | Water Adsorption | Physical State |

| 0 - 80% | Low / Negligible | Crystalline Solid |

| > 85% (approx.) | Rapid and significant increase | Deliquescence to form a saturated solution |

Note: This data is based on the described behavior of tartaric acid and illustrates a Type III isotherm profile.[6] The exact deliquescence point can vary with temperature and purity.

Visualizations

The following diagrams illustrate key workflows and concepts in hygroscopicity assessment.

Caption: Experimental workflow for Dynamic Vapor Sorption (DVS) analysis.

Caption: Logical relationship of deliquescence and critical relative humidity (RH₀).

References

- 1. Origins of the unusual hygroscopicity observed in LY297802 tartrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound | C6H10O6 | CID 87891888 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. quora.com [quora.com]

- 5. qia.cz [qia.cz]

- 6. Container Handbook - Section 10.2.7 Types of sorption isotherm [containerhandbuch.de]

- 7. Predicting Deliquescence Relative Humidities of Crystals and Crystal Mixtures - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Common-ion effects on the deliquescence lowering of crystalline ingredient blends. | Sigma-Aldrich [sigmaaldrich.com]

- 9. researchgate.net [researchgate.net]

- 10. jocpr.com [jocpr.com]

- 12. Comparison of methods for determining the deliquescence points of single crystalline ingredients and blends - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to L-(+)-Tartaric Acid Monoethyl Ester for Researchers and Drug Development Professionals

Introduction: L-(+)-Tartaric acid monoethyl ester is a chiral building block of significant interest in the pharmaceutical and fine chemical industries. Its utility primarily stems from its application as a chiral resolving agent for racemic mixtures of amines and other basic compounds, and as a versatile starting material in asymmetric synthesis. This technical guide provides an in-depth overview of its commercial availability, key technical specifications, and a detailed experimental protocol for a common application.

Commercial Availability

L-(+)-Tartaric acid monoethyl ester is available from a range of chemical suppliers specializing in research chemicals, pharmaceutical intermediates, and fine chemicals. These suppliers offer the compound in various quantities suitable for laboratory-scale research up to pilot-plant-scale manufacturing.

Table 1: Prominent Commercial Suppliers of L-(+)-Tartaric acid monoethyl ester

| Supplier | Website | Notes |

| Simson Pharma | --INVALID-LINK-- | Offers the product with a Certificate of Analysis (CoA).[1][2] |

| Benchchem | --INVALID-LINK-- | Provides the compound for research purposes.[3] |

| Axios Research | --INVALID-LINK-- | Lists D-Tartaric Acid Monoethyl Ester, with the L-form also typically available from such suppliers.[4] |

Technical Specifications

The quality and purity of L-(+)-Tartaric acid monoethyl ester are critical for its successful application, particularly in sensitive processes like chiral separations and asymmetric synthesis. While a specific Certificate of Analysis for L-(+)-Tartaric acid monoethyl ester was not publicly available, the following table presents representative specifications based on typical quality standards for similar chiral compounds and the specifications for L-(+)-tartaric acid.[5]

Table 2: Representative Technical Specifications for L-(+)-Tartaric Acid Monoethyl Ester

| Property | Specification | Method |

| Chemical Identity | ||

| Chemical Name | (2R,3R)-2,3-dihydroxy-4-ethoxy-4-oxobutanoic acid[1] | IUPAC |

| CAS Number | 608-89-9[1][3][4] | --- |

| Molecular Formula | C₆H₁₀O₆[1][4] | --- |

| Molecular Weight | 178.14 g/mol [1][3][4] | --- |

| Physical Properties | ||

| Appearance | White to off-white crystalline powder | Visual |

| Melting Point | Typically in the range of 75-85 °C | USP/Ph. Eur. <741> |

| Purity | ||

| Assay | ≥ 98.0% | HPLC |

| Enantiomeric Purity | ≥ 99.0% ee | Chiral HPLC |

| Optical Properties | ||

| Specific Rotation | [α]²⁰/D +15° to +20° (c=1 in ethanol) | USP/Ph. Eur. <781> |

| Solubility | ||

| Solubility | Soluble in water, ethanol, and methanol | Visual |

Experimental Protocol: Chiral Resolution of a Racemic Amine

The primary application of L-(+)-Tartaric acid monoethyl ester is in the separation of enantiomers of racemic amines through the formation of diastereomeric salts. The following is a detailed, generalized protocol for such a resolution.

Objective: To separate the enantiomers of a racemic primary or secondary amine using L-(+)-Tartaric acid monoethyl ester.

Materials:

-

Racemic amine

-

L-(+)-Tartaric acid monoethyl ester (1.0 equivalent)

-

Anhydrous ethanol (or other suitable solvent)

-

Diethyl ether (for washing)

-

5% (w/v) Sodium hydroxide solution

-

Dichloromethane (or other suitable extraction solvent)

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Filtration apparatus (Büchner funnel, filter paper)

-

Polarimeter

Methodology:

-

Salt Formation:

-

In a clean, dry Erlenmeyer flask, dissolve the racemic amine (1.0 equivalent) in a minimal amount of warm anhydrous ethanol.

-

In a separate flask, dissolve L-(+)-Tartaric acid monoethyl ester (1.0 equivalent) in a minimal amount of warm anhydrous ethanol.

-

Slowly add the L-(+)-Tartaric acid monoethyl ester solution to the amine solution with constant stirring.

-

Allow the mixture to cool slowly to room temperature. The formation of a precipitate (the less soluble diastereomeric salt) should be observed.

-

To maximize crystallization, the flask can be placed in an ice bath or refrigerator for several hours or overnight.

-

-

Isolation of the Diastereomeric Salt:

-

Collect the precipitated crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of cold diethyl ether to remove any adhering mother liquor.

-

The filtrate, containing the more soluble diastereomeric salt, should be saved for potential recovery of the other enantiomer.

-

Dry the collected crystals in a vacuum oven at a low temperature.

-

-

Liberation of the Enantiomerically Enriched Amine:

-

Suspend the dried diastereomeric salt in water.

-

Slowly add a 5% sodium hydroxide solution with stirring until the salt is completely dissolved and the solution is basic (pH > 10).

-

Transfer the aqueous solution to a separatory funnel and extract the liberated amine with three portions of dichloromethane.

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Filter to remove the drying agent and concentrate the solution under reduced pressure using a rotary evaporator to obtain the enantiomerically enriched amine.

-

-

Determination of Enantiomeric Purity:

-

Measure the optical rotation of the obtained amine using a polarimeter.

-

Calculate the specific rotation and compare it to the literature value for the pure enantiomer to determine the optical purity (enantiomeric excess).

-

Diagrams

Below are diagrams illustrating the logical workflow of the chiral resolution process.

References

- 1. L-(+)-Tartaric acid monoethyl ester | CAS No- 608-89-9 | Simson Pharma Limited [simsonpharma.com]

- 2. L-(+)-Tartaric acid monoethyl ester | CAS No- 608-89-9 | Simson Pharma Limited [simsonpharma.com]

- 3. Monoethyl tartrate | 608-89-9 | Benchchem [benchchem.com]

- 4. D-Tartaric Acid Monoethyl Ester - CAS - 608-89-9 | Axios Research [axios-research.com]

- 5. fao.org [fao.org]

Monoethyl Tartrate: A Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety, handling, and key experimental protocols related to monoethyl tartrate. The information is intended to support researchers and professionals in drug development and other scientific fields in the safe and effective use of this compound.

Chemical and Physical Properties

This compound is a chiral molecule available in different stereoisomeric forms. Its properties are crucial for understanding its behavior in various experimental settings.

| Property | Value | Source |

| Molecular Formula | C₆H₁₀O₆ | [1][2][3] |

| Molecular Weight | 178.14 g/mol | [1][2][3] |

| CAS Number | 608-89-9 | [1][3] |

| Appearance | Colorless, very hygroscopic crystals | [4] |

| Melting Point | 90 °C | [4] |

| Solubility | Soluble in water and alcohol; Insoluble in ether | [4] |

| IUPAC Name | (2R,3R)-4-ethoxy-2,3-dihydroxy-4-oxobutanoic acid | [1][3] |

Safety and Handling Precautions

While specific toxicological data for this compound is limited, data from analogous compounds such as tartaric acid and other tartrate esters provide guidance for safe handling. A precautionary approach is recommended.

Toxicological Data (Analogous Compounds)

The following table summarizes toxicological data for tartaric acid, a closely related compound. This data should be considered for risk assessment until specific data for this compound becomes available.

| Toxicity Endpoint | Result | Species | Method | Source |

| Acute Oral Toxicity (LD50) | >2000 mg/kg bw | Rat | OECD 423 | [5] |

| Acute Dermal Toxicity (LD50) | >2000 mg/kg bw | Rat | OECD 402 | [5][6] |

| Skin Corrosion/Irritation | Not irritating | In vivo (Rabbit) | OECD 404 | [6] |

| Serious Eye Damage/Irritation | Causes serious eye damage | - | - | [5] |

| Skin Sensitization | Not a skin sensitizer | Mouse | OECD 429 | [7] |

Personal Protective Equipment (PPE)

Based on the potential hazards, the following personal protective equipment is recommended when handling this compound:

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[8]

-

Skin Protection:

-

Wear a lab coat.

-

Use chemically resistant gloves (e.g., nitrile, neoprene).[8]

-

-

Respiratory Protection: In case of dust or aerosol formation, use a NIOSH-approved respirator.[8]

Handling and Storage

-

Handling:

-

Avoid contact with skin and eyes.

-

Avoid inhalation of dust or aerosols.[7]

-

Use in a well-ventilated area.

-

Wash hands thoroughly after handling.

-

-

Storage:

-

Store in a tightly closed container.

-

Keep in a dry and cool place.

-

This compound is hygroscopic; protect from moisture.[4]

-

First Aid Measures

-

After eye contact: Immediately rinse with plenty of water for at least 15 minutes. Seek immediate medical attention.

-

After skin contact: Remove contaminated clothing. Wash skin with soap and water.

-

After inhalation: Move to fresh air. If breathing is difficult, seek medical attention.

-

After ingestion: Do NOT induce vomiting. Rinse mouth with water and drink plenty of water. Seek medical attention.

Fire-Fighting Measures

-

Suitable extinguishing media: Water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.

-

Specific hazards: Forms explosive mixtures with air on intense heating.[7] Hazardous combustion products may include carbon monoxide and carbon dioxide.

Accidental Release Measures

-

Personal precautions: Ensure adequate ventilation and wear appropriate PPE. Avoid dust formation.

-

Environmental precautions: Prevent entry into drains and waterways.

-

Methods for cleaning up: For solid spills, sweep up and place in a suitable container for disposal. Avoid generating dust.

Experimental Protocols & Workflows

Synthesis of this compound

A common method for the synthesis of this compound is the acid-catalyzed esterification of tartaric acid with ethanol.

Detailed Methodology: Acid-Catalyzed Esterification

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve tartaric acid in an excess of absolute ethanol.

-

Catalyst Addition: Carefully add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid) to the solution.

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Neutralize the acid catalyst with a weak base (e.g., sodium bicarbonate solution).

-

Extract the product into an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, and dry over an anhydrous drying agent (e.g., sodium sulfate).

-

Remove the solvent under reduced pressure to obtain the crude product.

-

-

Purification: Purify the crude this compound by recrystallization from a suitable solvent system.

Chiral Separation of Tartrate Esters

High-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) is a common method for the separation of enantiomers of tartrate esters.

Detailed Methodology: Chiral HPLC Separation

-

Column Selection: Choose a suitable chiral stationary phase (CSP) known for resolving acidic compounds or esters. Polysaccharide-based CSPs are often effective.[9]

-

Mobile Phase Preparation: Prepare an appropriate mobile phase, typically a mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol or ethanol), sometimes with a small amount of an acidic or basic additive to improve peak shape.[10]

-

Sample Preparation: Dissolve the racemic this compound in the mobile phase or a compatible solvent at a known concentration.

-

HPLC Analysis:

-

Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.

-

Inject the sample onto the column.

-

Run the analysis under isocratic or gradient elution conditions.

-

Monitor the elution of the enantiomers using a suitable detector (e.g., UV detector).

-

-

Data Analysis and Fraction Collection:

-

Determine the retention times and resolution of the two enantiomeric peaks.

-

If preparative separation is desired, collect the fractions corresponding to each enantiomer as they elute from the column.

-

Stability and Reactivity

-

Stability: this compound is a stable compound under normal storage conditions. However, as it is hygroscopic, it should be protected from moisture.[4] In solution, especially in wine, tartrates can precipitate at low temperatures.[11][12][13]

-

Reactivity: The hydroxyl and carboxylic acid groups of this compound can undergo various chemical reactions, making it a useful chiral building block in organic synthesis.[1][14]

-

Incompatible Materials: Strong oxidizing agents, strong bases, and strong acids.

-

Hazardous Decomposition Products: Thermal decomposition can produce carbon monoxide and carbon dioxide.

This guide is intended to provide essential information for the safe handling and use of this compound in a research and development setting. It is crucial to always consult the most current Safety Data Sheet (SDS) for any chemical before use and to perform a thorough risk assessment for any new experimental procedure.

References

- 1. This compound | 608-89-9 | Benchchem [benchchem.com]

- 2. DIACETYL TARTARIC AND FATTY ACID ESTERS OF GLYCEROL (JECFA Food Additives Series 48) [inchem.org]

- 3. This compound | C6H10O6 | CID 87891888 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. oecd.org [oecd.org]

- 5. redox.com [redox.com]

- 6. nexchem.co.uk [nexchem.co.uk]

- 7. Correlation between the acute toxicity and the rate of elimination of tartaric acid and certain of its esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ec.europa.eu [ec.europa.eu]

- 9. Strategies for chiral separation: from racemate to enantiomer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. CN101393186A - Method for separating and analyzing tartaric acid formoterol chiral isomer by HPLC method - Google Patents [patents.google.com]

- 11. perennia.ca [perennia.ca]

- 12. occasiowinery.com [occasiowinery.com]

- 13. laffort.com [laffort.com]

- 14. Tartaric Acid and Tartrates in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]

A Cornerstone of Stereochemistry: The Historical and Technical Guide to Tartrate Chemistry

For Researchers, Scientists, and Drug Development Professionals

The study of tartaric acid and its salts is not merely a niche area of organic chemistry; it represents the very foundation of stereochemistry. The pioneering work on tartrates in the 19th century unveiled the three-dimensional nature of molecules, a concept that is fundamental to modern drug design and development. This technical guide provides an in-depth exploration of the historical context, key experiments, and fundamental properties of tartrate chemistry, offering a valuable resource for researchers and professionals in the chemical and pharmaceutical sciences.

The Dawn of Optical Activity: Jean-Baptiste Biot's Discovery

The story of stereochemistry begins in the early 19th century with the work of French physicist Jean-Baptiste Biot. In 1815, Biot discovered that certain organic substances, including a solution of tartaric acid derived from wine, could rotate the plane of polarized light.[1][2] This phenomenon, which he termed "optical activity," was a puzzle.[1] He observed that some substances rotated light to the right (dextrorotatory) and others to the left (levorotatory).[2] Biot's experiments laid the crucial groundwork for understanding the interaction of light with matter at a molecular level, although the structural basis for this activity remained unknown for several decades.[1][2]

Experimental Protocol: Biot's Polarimetry

While Biot's original apparatus was rudimentary, the principles of his experiment remain central to modern polarimetry. A detailed protocol to replicate his foundational observation is as follows:

Objective: To observe the rotation of plane-polarized light by a solution of tartaric acid.

Materials:

-

Polarimeter

-

Sodium lamp (or other monochromatic light source)

-

Polarimeter tube (1 dm)

-

L-(+)-tartaric acid

-

Distilled water

-

Analytical balance and weighing paper

-

Volumetric flask (100 mL)

-

Beakers and stirring rod

Procedure:

-

Preparation of the Tartaric Acid Solution:

-

Accurately weigh 20.0 g of L-(+)-tartaric acid.

-

Dissolve the tartaric acid in a beaker with a small amount of distilled water.

-

Carefully transfer the solution to a 100 mL volumetric flask.

-

Rinse the beaker with distilled water and add the rinsings to the volumetric flask.

-

Add distilled water to the flask until the solution reaches the calibration mark.

-

Stopper the flask and invert it several times to ensure a homogeneous solution. This creates a 20% (w/v) solution.

-

-

Calibration of the Polarimeter:

-

Turn on the sodium lamp and allow it to warm up.

-

Fill the polarimeter tube with distilled water, ensuring no air bubbles are present.

-

Place the tube in the polarimeter.

-

Look through the eyepiece and adjust the analyzer until the two halves of the field of view are equally illuminated (this is the zero point).

-

Record the reading on the scale. This should be 0° or very close to it.

-

-

Measurement of Optical Rotation:

-

Empty the polarimeter tube and rinse it with a small amount of the prepared tartaric acid solution.

-

Fill the tube with the tartaric acid solution, again ensuring the absence of air bubbles.

-

Place the tube back into the polarimeter.

-

Observe the field of view through the eyepiece. It will no longer be at the zero point.

-

Rotate the analyzer until the field of view is again equally illuminated.

-

Record the new reading on the scale. This is the observed rotation (α).

-

The direction of rotation (clockwise or counter-clockwise) should also be noted. For L-(+)-tartaric acid, the rotation will be clockwise.

-

-

Calculation of Specific Rotation:

-

The specific rotation [α] can be calculated using Biot's Law: [α] = α / (l * c) where:

-

α is the observed rotation in degrees.

-

l is the path length of the polarimeter tube in decimeters (dm).

-

c is the concentration of the solution in grams per milliliter (g/mL).

-

-

Pasteur's Landmark Resolution of Tartrate Enantiomers

The true breakthrough in understanding the molecular basis of optical activity came in 1848 from the meticulous work of Louis Pasteur.[3] While studying the crystalline forms of sodium ammonium tartrate, Pasteur made a remarkable observation. He noticed that a concentrated solution of racemic tartaric acid (a form that was optically inactive) produced two distinct types of crystals below 28°C.[3][4] These two crystal forms were nonsuperimposable mirror images of each other.[3]

With painstaking effort, using tweezers and a magnifying glass, Pasteur physically separated the "right-handed" and "left-handed" crystals into two piles.[3] When he dissolved each pile of crystals in water and measured their optical activity, he found that the solution of the right-handed crystals was dextrorotatory, while the solution of the left-handed crystals was levorotatory, with the specific rotations being equal in magnitude but opposite in sign.[3] A 50:50 mixture of the two was optically inactive, just like the original racemic acid.[3] This elegant experiment provided the first direct evidence for the existence of enantiomers – molecules that are mirror images of each other – and established the field of stereochemistry.[3]

Experimental Protocol: Pasteur's Manual Resolution of Sodium Ammonium Tartrate

Objective: To replicate Pasteur's manual separation of enantiomeric crystals of sodium ammonium tartrate.

Materials:

-

Racemic tartaric acid

-

Sodium carbonate (Na₂CO₃)

-

Ammonium carbonate ((NH₄)₂CO₃)

-

Distilled water

-

Beakers

-

Hot plate and stirring rod

-

Crystallizing dish

-

Microscope or magnifying glass

-

Fine-tipped tweezers

-

Polarimeter

Procedure:

-

Preparation of Sodium Ammonium Tartrate Solution:

-

Dissolve 20 g of racemic tartaric acid in 120 mL of hot distilled water in a beaker.

-

In a separate beaker, dissolve 15 g of sodium carbonate in 60 mL of hot distilled water.

-

In a third beaker, dissolve 17 g of ammonium carbonate in 60 mL of hot distilled water.

-

While stirring, slowly add the hot sodium carbonate solution to the hot tartaric acid solution.

-

Then, slowly add the hot ammonium carbonate solution to the mixture.

-

Heat the final solution to boiling for a few minutes.

-

Filter the hot solution to remove any impurities.

-

Pour the clear filtrate into a crystallizing dish and cover it loosely.

-

-

Crystallization:

-

Allow the solution to cool slowly and evaporate at a temperature below 28°C.[3] This is a critical step, as crystallization above this temperature will yield a different, non-chiral crystal form.

-

After a few days, small crystals will begin to form.

-

-

Manual Separation of Crystals:

-

Carefully decant the mother liquor from the crystals.

-

Using a microscope or magnifying glass, observe the crystals. You should be able to identify two different types of crystals with hemihedral facets that are mirror images of each other.

-

With fine-tipped tweezers, painstakingly separate the "right-handed" and "left-handed" crystals into two separate watch glasses.

-

-

Polarimetric Analysis:

-

Prepare separate aqueous solutions of each type of crystal.

-

Measure the optical rotation of each solution using a polarimeter, following the procedure outlined in section 1.1.

-

You should observe that one solution is dextrorotatory and the other is levorotatory, with approximately equal but opposite specific rotations.

-

The Isomers of Tartaric Acid: A Comparative Overview

Tartaric acid (2,3-dihydroxybutanedioic acid) has two chiral centers, leading to the existence of four stereoisomers.[5] These isomers provide a classic example of enantiomers and diastereomers.

-

L-(+)-Tartaric Acid: The naturally occurring form, found in grapes and other fruits. It is dextrorotatory.[6][7]

-

D-(-)-Tartaric Acid: The enantiomer of L-(+)-tartaric acid. It is levorotatory.[6]

-

meso-Tartaric Acid: An achiral diastereomer of the L and D forms. It is optically inactive due to an internal plane of symmetry.[8]

-

DL-Tartaric Acid (Racemic Mixture): An equal (1:1) mixture of L-(+)- and D-(-)-tartaric acid. It is optically inactive due to external compensation.[8]

Quantitative Data of Tartaric Acid Isomers

The physical properties of the tartaric acid isomers are summarized in the table below for easy comparison.

| Property | L-(+)-Tartaric Acid | D-(-)-Tartaric Acid | meso-Tartaric Acid | DL-Tartaric Acid (Racemic) |

| Specific Rotation ([α]²⁰D) | +12.0° (c=20, H₂O)[6] | -12.0° (c=20, H₂O)[6] | 0°[8] | 0°[8] |

| Melting Point (°C) | 168-170[7] | 168-170 | 140[9] | 206[10] |

| Density (g/cm³) | 1.76 | 1.76 | 1.666 | 1.788 |

| Solubility in Water ( g/100 mL at 20°C) | 133[7] | 133 | 125 | 20.6[10] |

Synthesis and Interconversion of Tartaric Acid Isomers

The ability to synthesize and interconvert the various isomers of tartaric acid has been crucial for both research and industrial applications.

Experimental Protocol: Racemization of L-(+)-Tartaric Acid

Objective: To convert L-(+)-tartaric acid into a racemic mixture of DL-tartaric acid.

Materials:

-

L-(+)-tartaric acid

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl), concentrated

-

Ethanol (95%)

-

Copper or iron kettle

-

Reflux condenser

-

Beakers

-

Heating mantle or hot plate

-

Filter funnel and filter paper

-

Evaporating dish

Procedure:

-

Alkaline Treatment:

-

Neutralization and Isolation:

-

Allow the solution to cool and transfer it to a large flask.

-

Partially neutralize the solution with 1400 mL of commercial hydrochloric acid.[11]

-

Filter the solution and then acidify it with more hydrochloric acid.

-

Evaporate the solution to a volume of about 150 mL.

-

-

Crystallization and Purification:

-

Allow the concentrated solution to cool. The solution should solidify upon standing overnight, especially if seeded with a crystal of racemic acid.[12]

-

Macerate the solid with 100 mL of cold water and filter.

-

Recrystallize the crude racemic acid from hot water. The melting point of the pure, dehydrated product should be 203-204°C.[12]

-

Experimental Protocol: Preparation of meso-Tartaric Acid

Objective: To synthesize meso-tartaric acid from dibromosuccinic acid.

Materials:

-

Dibromosuccinic acid

-

Silver hydroxide (AgOH) or silver oxide (Ag₂O)

-

Distilled water

-

Beakers

-

Heating mantle or hot plate

-

Filter funnel and filter paper

Procedure:

-

Reaction Setup:

-

Suspend dibromosuccinic acid in water in a beaker.

-

Gradually add a slurry of silver hydroxide or silver oxide to the suspension while stirring.

-

The reaction is: HO₂CCHBrCHBrCO₂H + 2 AgOH → HO₂CCH(OH)CH(OH)CO₂H + 2 AgBr.[13]

-

-

Reaction and Workup:

-

Heat the mixture gently to promote the reaction. The formation of a silver bromide precipitate will be observed.

-

After the reaction is complete, filter the hot solution to remove the silver bromide precipitate.

-

-

Crystallization:

-

Allow the filtrate to cool slowly. meso-Tartaric acid will crystallize out.

-

The meso-tartaric acid can be separated from any residual racemic acid by crystallization, as the racemate is less soluble.[13]

-

Visualizing the Historical and Conceptual Framework

To better understand the relationships and workflows described, the following diagrams are provided in the DOT language for Graphviz.

Caption: A timeline of key discoveries in stereochemistry.

Caption: Workflow of Pasteur's resolution experiment.

Caption: Stereoisomeric relationships of tartaric acid.

Conclusion

The historical journey of tartrate chemistry, from Biot's initial observations to Pasteur's brilliant elucidation of molecular chirality, marks a pivotal chapter in the history of science. The principles uncovered through the study of these seemingly simple molecules are now integral to numerous scientific disciplines, particularly in the development of pharmaceuticals where the stereochemistry of a drug can be the difference between a therapeutic effect and toxicity. This guide serves as a comprehensive resource, providing both the historical context and the practical, technical details necessary for a thorough understanding of this foundational area of chemistry.

References

- 1. 3.3 Optical Activity – Fundamentals of Organic Chemistry-OpenStax Adaptation [psu.pb.unizin.org]

- 2. Molecular Expressions: Science, Optics and You - Timeline - Jean-Baptiste Biot [micro.magnet.fsu.edu]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Pasteurs Discovery of Enantiomers [almerja.com]

- 5. Isomerism of Tartaric Acid [pw.live]

- 6. Tartaric Acid Has A Specific Rotation Of 12.0 [sicesbrasil.com.br]

- 7. Tartaric Acid Chemical and Physical Properties [scienceofcooking.com]

- 8. Tartaric Acid Has A Specific Rotation Of 12.0 [penangjazz.com]

- 9. Explain stereoisomerism in tartaric acid. How many optical isomers are possible for tartaric acid? What are the differences between meso tartaric acid and racemic mixture? [vedantu.com]

- 10. TARTARIC ACID DL - Ataman Kimya [atamanchemicals.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Tartaric acid - Wikipedia [en.wikipedia.org]

The Solubility of Monoethyl Tartrate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of monoethyl tartrate in organic solvents. Due to the limited availability of direct quantitative data for this compound, this document presents solubility data for the parent compound, L-tartaric acid, to provide foundational insights. Furthermore, detailed experimental protocols for determining solubility are outlined, equipping researchers with the necessary methodologies to ascertain the solubility of this compound and related compounds in their own laboratory settings.

Introduction to this compound

Solubility Data

While specific quantitative solubility data for this compound is sparse, the solubility of its parent compound, L-tartaric acid, in various organic solvents offers valuable insights into the potential behavior of its ester derivatives. The esterification of one of the carboxylic acid groups in tartaric acid to form this compound is expected to decrease its polarity, which would generally lead to increased solubility in less polar organic solvents compared to the parent acid.

The following table summarizes the solubility of L-tartaric acid in several common organic solvents. This data serves as a baseline for estimating the solubility of this compound.

Table 1: Solubility of L-Tartaric Acid in Select Organic Solvents

| Solvent | Temperature (°C) | Solubility (g / 100 mL) |

| Methanol | 25 | ~58.8 |

| Ethanol | 25 | ~33.3 |

| Propanol | 25 | ~9.5 |

| Ether | 25 | ~0.4 |

Note: The data for L-tartaric acid is derived from various sources and is intended for comparative purposes.[3]

Experimental Protocols for Solubility Determination

To empower researchers to generate precise solubility data for this compound, this section details established experimental protocols for determining the equilibrium solubility of a solid in a liquid solvent. The most common and reliable methods include the gravimetric method and analysis by spectroscopy.

Equilibrium Solubility Determination: Shake-Flask Method

The equilibrium solubility method, often referred to as the shake-flask method, is a robust technique to determine the thermodynamic solubility of a compound.

Methodology:

-

Preparation: An excess amount of solid this compound is added to a known volume of the selected organic solvent in a sealed container, such as a glass vial or flask.

-

Equilibration: The mixture is agitated at a constant temperature for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute. A shaking water bath or a magnetic stirrer in a temperature-controlled environment is ideal for this purpose.

-

Phase Separation: After equilibration, the undissolved solid is separated from the saturated solution. This is typically achieved by centrifugation followed by filtration through a fine-pored syringe filter (e.g., 0.22 µm) to ensure a clear supernatant free of any solid particles.

-

Quantification: The concentration of this compound in the clear, saturated filtrate is then determined using a suitable analytical technique.

Analytical Techniques for Quantification

a) Gravimetric Analysis:

This method is straightforward and relies on the direct measurement of the mass of the dissolved solute.

Methodology:

-

A precisely measured volume or mass of the saturated filtrate is transferred to a pre-weighed, dry container (e.g., an evaporating dish).

-

The solvent is carefully evaporated under controlled conditions (e.g., in a fume hood, on a hot plate at low heat, or in a vacuum oven) until the solute is completely dry.

-

The container with the dried solute is cooled to room temperature in a desiccator and then weighed.

-

The mass of the dissolved this compound is determined by subtracting the initial weight of the empty container. The solubility can then be expressed in terms of mass of solute per volume or mass of solvent.[4][5]

b) UV-Vis Spectroscopy:

If this compound possesses a chromophore that absorbs ultraviolet or visible light, UV-Vis spectroscopy can be a rapid and sensitive method for quantification.

Methodology:

-

Calibration Curve: A series of standard solutions of this compound of known concentrations in the solvent of interest are prepared. The absorbance of each standard is measured at the wavelength of maximum absorbance (λmax). A calibration curve is constructed by plotting absorbance versus concentration.

-

Sample Analysis: The saturated filtrate is diluted with the solvent to a concentration that falls within the linear range of the calibration curve.

-

The absorbance of the diluted sample is measured at the same λmax.

-

The concentration of this compound in the diluted sample is determined from the calibration curve, and the original concentration in the saturated solution is calculated by accounting for the dilution factor.[6][7][8][9]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the equilibrium solubility of this compound using the shake-flask method followed by gravimetric or spectroscopic analysis.

Caption: Experimental workflow for determining the solubility of this compound.

References

- 1. This compound | 608-89-9 | Benchchem [benchchem.com]

- 2. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]

- 3. mpbio.com [mpbio.com]

- 4. uomus.edu.iq [uomus.edu.iq]

- 5. pharmajournal.net [pharmajournal.net]

- 6. scirp.org [scirp.org]

- 7. dlt.ncssm.edu [dlt.ncssm.edu]

- 8. pubs.acs.org [pubs.acs.org]

- 9. ingentaconnect.com [ingentaconnect.com]

Methodological & Application

Application Notes and Protocols: Monoethyl Tartrate and its Derivatives as Chiral Building Blocks

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monoethyl tartrate and its corresponding dialkyl esters, such as diethyl and dimethyl tartrate, are invaluable chiral building blocks in modern asymmetric synthesis.[1] Derived from the readily available and inexpensive chiral pool of tartaric acid, these C2-symmetric molecules provide a robust platform for the stereoselective introduction of functionality in the synthesis of complex organic molecules, including a wide array of biologically active compounds and natural products.[2] Their utility stems from the two stereocenters and the versatile diol and ester functional groups, which can be manipulated with a high degree of stereocontrol.[2]